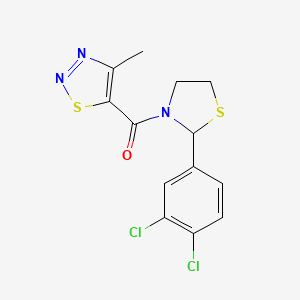

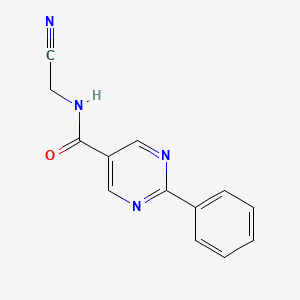

![molecular formula C24H19N3O3 B2652460 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-90-1](/img/structure/B2652460.png)

4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent. Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction was performed through direct condensation of benzoic acids and amines .Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The prepared catalyst provides active sites for the synthesis of benzamides .Physical And Chemical Properties Analysis

The molecular formula of a similar compound is C25H20N2O2S and its molecular weight is 412.5035 .Scientific Research Applications

Anticancer Activity

- A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, evaluating their anticancer activity against four cancer cell lines. These compounds, related to the structure of interest, exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Antimicrobial Properties

- Elmagd et al. (2017) used thiosemicarbazide derivatives as a precursor for synthesizing heterocyclic compounds, including 1,3,4-oxadiazole derivatives, which were tested for antimicrobial activity. This research highlights the potential of 1,3,4-oxadiazole derivatives in developing antimicrobial agents (Elmagd, Hemdan, S. S. Samy, & A. S. Youssef, 2017).

Material Science Applications

- Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units, demonstrating their good thermal stability, solubility, and potential for creating thin flexible films. These materials, related to the compound of interest, showed properties suitable for high-performance material applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).

Mechanism of Action

The mechanism of action of similar compounds involves inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.

properties

IUPAC Name |

4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-15-8-9-16(2)20(14-15)23-26-27-24(30-23)25-22(29)19-12-10-18(11-13-19)21(28)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRILBVVOPIICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)

![4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol](/img/structure/B2652382.png)

![methyl 3-(N-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2652385.png)

![Methyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2652389.png)

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2652394.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2652396.png)

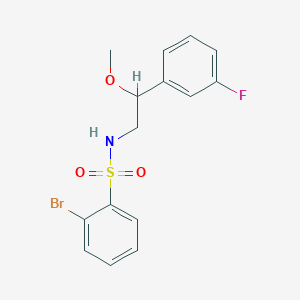

![3-Methoxy-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2652400.png)